Esculentin-1-OA1
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GLFSKFVGKGIKNFLIKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Esculentin 1 Oa1 and Its Derivatives
Primary Structure Determination and Sequence Homology
Amino Acid Sequencing and Conservation Patterns
Esculentin-1 (B1576701) is a family of antimicrobial peptides typically composed of 46 amino acids. vulcanchem.comnih.gov The primary structure of these peptides is generally well-conserved, with variations often limited to substitutions of similar polar amino acid residues. vulcanchem.comnih.gov A notable characteristic of the Esculentin-1 family is a highly conserved seven-amino acid ring domain at the C-terminus, which contributes to its cationic nature. vulcanchem.comnih.gov
While the specific amino acid sequence for Esculentin-1-OA1 is mentioned in scientific literature, detailed sequencing data for this particular variant is not extensively available in the provided search results. imrpress.comnih.gov However, the general structure of Esculentin-1 peptides, such as Esculentin-1a (B1576700), is known. For instance, the sequence of Esculentin-1a is GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC. vulcanchem.com
Comparative Analysis with Other Esculentin (B142307) Peptides
The Esculentin family includes Esculentin-1 and Esculentin-2. nih.gov Esculentin-1 peptides are typically 46 amino acids long, while Esculentin-2 peptides are shorter, usually containing 37 amino acids. nih.gov Both feature a C-terminal intramolecular disulfide bond. nih.gov
Shorter, synthetic derivatives of Esculentin peptides have been created and studied. Esc(1-18) and Esc(1-21) are N-terminal fragments of Esculentin-1b and Esculentin-1a, respectively. nih.govnih.gov These fragments often retain significant antimicrobial activity, with their potency influenced by factors like their net positive charge. nih.govnih.gov For instance, Esc(1-21) has a higher net positive charge than Esc(1-18), which is thought to enhance its interaction with negatively charged bacterial membranes. nih.gov
Table 1: Comparison of Selected Esculentin Peptides
| Peptide Name | Species of Origin | Primary Structure | Length |
|---|---|---|---|
| Esculentin-1 | Rana esculenta | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | 46 |
| Esculentin-1SEa | Rana sevosa | GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC | 46 |
| Esculentin-2a | Rana ridibunda | GILSLVKGVAKLAGKGLAKEGGKFGLELIACKIAKQC | 37 |
| Esc(1-21) | Synthetic derivative of Esculentin-1a | GIFSKLAGKKIKNLLISGLKG-NH₂ | 21 |
Data sourced from multiple scientific publications. vulcanchem.comnih.govresearchgate.net
Secondary and Tertiary Structure Characterization
Alpha-Helical and Beta-Sheet Propensities
The secondary structure of Esculentin peptides is highly dependent on their environment. In aqueous solutions, they often adopt an unordered conformation. frontiersin.orguniroma1.it However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE), they tend to form an α-helical structure. frontiersin.orguniroma1.it This propensity to form an α-helix is a common feature of many antimicrobial peptides and is crucial for their interaction with microbial membranes. imrpress.com
The amino acid composition of a peptide influences its propensity to form specific secondary structures. libretexts.orgnih.gov Certain amino acids have a higher tendency to be found in α-helices, while others are more common in β-sheets or turns. libretexts.org The distribution of hydrophobic and hydrophilic residues along the helical structure is also a key determinant of the peptide's function. libretexts.org
Role of Disulfide Bridges in Peptide Folding and Stability
A defining feature of Esculentin-1 and Esculentin-2 peptides is the presence of an intramolecular disulfide bond formed between two cysteine residues at the C-terminus. nih.govresearchgate.netmtoz-biolabs.com This covalent linkage creates a cyclic structure, often referred to as a "Rana-box" in related frog-derived peptides, which in Esculentins encompasses a seven-peptide ring. nih.gov
This disulfide bridge is crucial for the stability and proper folding of the peptide. vulcanchem.commtoz-biolabs.comcreative-biostructure.com Studies comparing cyclic and linear analogues of Esculentin-1 have shown that while both forms can retain biological activity, the cyclic form often exhibits faster and more potent action, particularly against Gram-negative bacteria. nih.gov The disulfide bond helps to maintain the three-dimensional conformation of the peptide, which is essential for its biological function. mtoz-biolabs.comcreative-biostructure.com
Amphipathic Nature and its Structural Implications
Esculentin peptides are amphipathic, meaning they possess both hydrophobic and hydrophilic regions. nih.govresearchgate.netsci-hub.se This dual nature is a direct consequence of their amino acid sequence and is fundamental to their mechanism of action. imrpress.comsci-hub.se The majority of antimicrobial peptides from frog skin have a net positive charge and contain at least 50% hydrophobic amino acids. imrpress.com
When the peptide folds into an α-helix, the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. libretexts.org This amphipathic conformation allows the positively charged, hydrophilic face to interact electrostatically with the negatively charged components of microbial cell membranes. uniroma1.itsci-hub.se Subsequently, the hydrophobic face can insert into the lipid bilayer, leading to membrane perturbation and ultimately, cell death. imrpress.comsci-hub.se The amphipathic character is therefore a critical structural feature that dictates the peptide's ability to interact with and disrupt microbial membranes. imrpress.commdpi.com
Advanced Spectroscopic and Computational Methods in Structural Analysis
The determination of the three-dimensional structure and dynamic properties of peptides like this compound relies on sophisticated techniques that can probe molecular conformations. While direct experimental data specifically for the this compound variant is limited, studies on its close relatives and derivatives offer significant insights. The primary methods employed for this level of analysis are Circular Dichroism (CD) spectroscopy, which reveals secondary structure, and Molecular Dynamics (MD) simulations, which provide a theoretical model of the peptide's behavior at an atomic level.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides. researchgate.netnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. ebi.ac.uk The peptide backbone, when arranged into ordered structures like α-helices and β-sheets, produces a characteristic CD spectrum in the far-UV region (180-260 nm).
α-helical structures typically show a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm.
Random coil or disordered structures are characterized by a strong negative band near 200 nm. academictree.org
This technique is particularly valuable for observing how a peptide's conformation changes in response to its environment, such as upon interaction with a biological membrane. ebi.ac.uk Although specific CD spectra for this compound are not available in published literature, extensive studies have been conducted on fragments and derivatives of the parent peptide, esculentin-1a and -1b. For instance, research on the synthetic fragments Esc(1-18) and Esc(1-21), which represent the N-terminal portions of esculentin-1, has shown that these peptides adopt a distinct α-helical structure, particularly within a membrane-mimicking environment. eurekalert.org This conformational change from a likely disordered state in aqueous solution to an ordered helical structure upon interacting with lipids is a hallmark of many membrane-active antimicrobial peptides. rsc.org The analysis of synthetic peptide fragments corresponding to esculentin-1 has further confirmed that their antibacterial activity is related to their helicity and charge. semanticscholar.org
| Peptide Derivative | Environment | Observed Secondary Structure | Reference |
| Esc(1-18) | Membrane-mimicking | α-helical | eurekalert.org |
| Esc(1-21) | Membrane-mimicking | α-helical | eurekalert.org |
| Esculentin-1a(1-21)NH2 | Anionic Phospholipid Bilayers | α-helical | preprints.org |
| Synthetic Esculentin-1 fragments | Aqueous Solution | Disordered/Random Coil | semanticscholar.org |
This table is generated based on data from related esculentin derivatives to infer the likely behavior of this compound.
Molecular Dynamics Simulations and Computational Modeling
Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. imrpress.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed, dynamic view of molecular behavior, offering insights that are often inaccessible through experimental methods alone. imrpress.comnih.gov This technique is invaluable for predicting the three-dimensional structure of a peptide, understanding its conformational stability, and visualizing its interaction with other molecules, such as the lipids in a bacterial cell membrane. nih.gov
For a peptide like this compound, MD simulations would typically involve:
Model Building: Creating an initial 3D model of the peptide, often based on homology modeling from known structures or through predictive algorithms like AlphaFold. ebi.ac.uk
System Setup: Placing the peptide in a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane.
Simulation: Running the simulation for a sufficient duration (from nanoseconds to microseconds) to observe the peptide's natural folding, conformational changes, and interactions. nih.gov
Analysis: Analyzing the resulting trajectory to determine stable conformations, interaction energies, and dynamic properties.
While specific MD simulation studies for this compound have not been published, the methodology has been widely applied to other antimicrobial peptides. For example, simulations of other peptides from Odorrana frogs have been used to assess the interaction of both native and modified peptides with bacterial membrane models. researchgate.net Such simulations can reveal how the peptide inserts into and disrupts the membrane, a common mechanism for antimicrobial peptides. mdpi.com Studies on the derivative Esculentin-1a(1-21) have also utilized molecular dynamics to understand its structure and binding properties. academictree.orgpreprints.org These computational approaches suggest that the peptide's stability and function are intrinsically linked to its dynamic structural changes upon membrane interaction. nih.gov The breaking of the intramolecular disulfide bridge in Cathelicidin-OA1, another peptide from Odorrana andersonii, was shown to significantly alter its activity, a phenomenon that could be effectively modeled and explained through MD simulations to reveal changes in conformational freedom and interaction potential. mdpi.compreprints.org
| Computational Method | Application to Peptide Analysis | Purpose |
| Molecular Dynamics (MD) | Simulating the movement of a peptide in a defined environment (e.g., water, lipid bilayer). | Predict 3D structure, assess conformational stability, model peptide-membrane interactions. |
| Homology Modeling | Building a 3D model of a peptide based on the known structure of a related peptide. | Generate a starting structure for MD simulations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method treating a small, reactive part of the system with high-accuracy quantum mechanics and the rest with classical mechanics. | Study chemical reactions or electronic properties, such as disulfide bond breakage. |
This table describes the general application of computational methods relevant to the study of this compound.
Molecular and Cellular Mechanisms of Action
Interaction with Microbial Membranes
The initial and critical step in Esculentin-1-OA1's antimicrobial activity is its interaction with the microbial membrane. frontiersin.orgnih.gov This interaction is driven by fundamental physicochemical principles and leads to the ultimate loss of membrane integrity.
Electrostatic Interactions with Anionic Phospholipids (B1166683)
As a cationic peptide, this compound possesses a net positive charge, which facilitates a strong electrostatic attraction to the negatively charged components of microbial membranes. imrpress.commdpi.com Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a net negative charge to the cell surface. mdpi.comnih.gov This charge difference creates a powerful driving force for the initial binding of the peptide to the bacterial membrane. imrpress.comnih.gov This interaction is a key determinant of the peptide's selectivity for microbial cells over host cells, whose outer membranes are typically composed of zwitterionic phospholipids and lack a significant negative charge. mdpi.comnih.gov
Membrane Permeabilization and Disruption Models (e.g., Pore Formation, Carpet Model)
Following the initial electrostatic binding, this compound disrupts the microbial membrane through various proposed mechanisms, leading to increased permeability and eventual lysis. frontiersin.orgnih.gov The primary models describing this process include:
Pore Formation: In the "barrel-stave" model, peptide monomers insert themselves into the membrane, assembling into a transmembrane pore. The "toroidal pore" model suggests that the peptides, along with the lipid monolayers, bend inward to form a pore, allowing the leakage of cellular contents. mdpi.com
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, this layer disrupts the membrane's structure in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. imrpress.com
The exact mechanism employed by this compound may depend on factors such as its concentration and the specific lipid composition of the target membrane.
Insights from Fluorescence-Based Membrane Integrity Assays
The membrane-disrupting capability of esculentin-derived peptides has been confirmed through various fluorescence-based assays. nih.gov These assays utilize fluorescent dyes that can only enter cells with compromised membranes. For instance, Sytox Green is a dye that is impermeable to intact cell membranes but fluoresces brightly upon binding to intracellular nucleic acids. nih.govmdpi.com Studies using Sytox Green have shown a dose-dependent increase in fluorescence in bacteria treated with esculentin (B142307) peptides, indicating a rapid permeabilization of the cytoplasmic membrane. nih.gov This provides direct evidence for the loss of membrane integrity as a key event in the peptide's bactericidal action. Other assays, such as those measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, also serve as indicators of membrane damage. promega.kr
Intracellular Target Modulation and Inhibition of Microbial Processes
Interference with Nucleic Acid Synthesis (DNA, RNA)
Once inside the microbial cell, this compound can interact with and disrupt the synthesis of nucleic acids. imrpress.commdpi.com The positively charged peptide can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially inhibiting the processes of replication and transcription. mdpi.com This interference with the fundamental genetic machinery of the cell halts growth and proliferation, ultimately leading to cell death.
Disruption of Protein Synthesis and Enzymatic Activities
In addition to targeting nucleic acids, this compound may also interfere with protein synthesis and the function of essential enzymes. imrpress.comsci-hub.se By binding to ribosomes or other components of the translational machinery, the peptide can inhibit the production of vital proteins. mdpi.com Furthermore, it can disrupt the activity of various enzymes by binding to them and altering their conformation, thereby impeding crucial metabolic pathways necessary for the microbe's survival. sci-hub.se
| Mechanism Category | Specific Mechanism | Supporting Evidence |
| Membrane Interaction | Electrostatic attraction to anionic phospholipids | Cationic nature of the peptide and anionic nature of microbial membranes. imrpress.commdpi.com |
| Membrane permeabilization (Pore formation/Carpet model) | Leakage of cellular contents and membrane disintegration. nih.govmdpi.com | |
| Confirmation by fluorescence assays | Increased uptake of dyes like Sytox Green in treated bacteria. nih.govmdpi.com | |
| Intracellular Action | Interference with nucleic acid synthesis | Binding to DNA and RNA, inhibiting replication and transcription. imrpress.commdpi.com |
| Disruption of protein synthesis and enzymatic activity | Inhibition of ribosomal function and essential metabolic enzymes. mdpi.comsci-hub.se |
Immunomodulatory Properties in Pre-clinical Models
Host defense peptides (HDPs) derived from amphibians, including the esculentin family, are recognized for possessing a wide range of immunoregulatory functions beyond their direct antimicrobial activities. eurekaselect.comresearchgate.net These properties include the modulation of inflammatory responses and the regulation of various cellular functions that are key to an effective immune response. eurekaselect.comresearchgate.net
Stimulation of Respiratory Burst in Immune Cells
The respiratory burst, or oxidative burst, is a critical component of the innate immune system, primarily carried out by phagocytic cells like neutrophils and macrophages. wikipedia.orgnih.gov This process involves a rapid increase in oxygen consumption and the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). wikipedia.org These ROS are highly toxic to pathogens and are essential for their clearance following phagocytosis. wikipedia.orgfrontiersin.org The activation of the NADPH oxidase enzyme complex is fundamental to this process, transferring electrons from NADPH to molecular oxygen to create superoxide. wikipedia.org
While direct studies demonstrating the stimulation of the respiratory burst specifically by this compound are not available, the immunomodulatory role of HDPs often involves enhancing the functions of innate immune cells. eurekaselect.comresearchgate.net IFN-γ is a potent activator of phagocytes, boosting their ability to kill pathogens through the production of ROS in a respiratory burst. taylorandfrancis.com The ability of HDPs to modulate immune responses suggests they could influence such critical antimicrobial mechanisms. eurekaselect.com For instance, some peptides can prime neutrophils for an enhanced ROS release when stimulated by other molecules. nih.gov
Augmentation of Pro-inflammatory Cytokine Gene Expression
The immune response to infection is heavily regulated by cytokines, which are signaling proteins that mediate inflammation and cellular communication. Pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α) are crucial for recruiting immune cells to the site of infection and activating them. nih.gov Studies on various polyneuropathies have shown that increased systemic gene expression of pro-inflammatory cytokines is a feature of these conditions. nih.gov
Amphibian HDPs are known to modulate both pro-inflammatory and anti-inflammatory reactions. eurekaselect.comresearchgate.net The induction of pro-inflammatory cytokine gene expression is a key part of their immunomodulatory function. mdpi.com For example, in certain models of parasitic infection, a Th1-type response, characterized by the production of pro-inflammatory cytokines like IL-12, TNF-α, and IFN-γ, is associated with resistance and parasite control. frontiersin.orgplos.org This response enhances the capacity of macrophages to produce nitric oxide and ROS, which are vital for killing pathogens. frontiersin.org The ability of HDPs to influence cytokine expression profiles is a central element of their therapeutic potential in infectious and inflammatory diseases. eurekaselect.commdpi.com
Table 2: General Effects of Host Defense Peptides on Pro-inflammatory Cytokine Gene Expression This table provides a summary of the typical modulatory effects of immunoregulatory peptides on the gene expression of key pro-inflammatory cytokines in immune cells.
| Cytokine | Typical Effect | Role in Immune Response |
|---|---|---|
| TNF-α | Upregulation | Promotes inflammation, induces fever, activates macrophages. nih.govfrontiersin.org |
| IL-1β | Upregulation | Mediates inflammatory response, induces other cytokines. nih.govplos.org |
| IL-6 | Upregulation | Involved in acute phase response, T-cell activation. nih.govplos.org |
| IL-8 (CXCL8) | Upregulation | Chemoattractant for neutrophils and other immune cells. nih.gov |
| IL-12 | Upregulation | Promotes Th1 cell differentiation, IFN-γ production. frontiersin.orgplos.org |
| IFN-γ | Upregulation | Potent activator of macrophages and other immune cells. frontiersin.orgplos.org |
Modulation of Host Defense Mechanisms at the Cellular Level
The modulation of host defense by esculentin peptides occurs through multiple mechanisms at the cellular level. eurekaselect.com Host-defense mechanisms are the biological processes that protect an organism from infectious agents, involving both the innate and acquired immune systems. ebsco.com A key function of the innate system is the use of phagocytic cells that engulf and destroy pathogens. ebsco.com
Esculentin-1a (B1576700) derivatives have demonstrated the ability to promote the migration of human keratinocytes, a process crucial for wound re-epithelialization and repair of infected tissues. plos.org This activity is dependent on the activation of the Epidermal Growth Factor Receptor (EGFR). plos.org Furthermore, these peptides can stimulate the migration of bronchial epithelial cells, which is vital for repairing the lung tissue damage caused by chronic infections. nih.gov This modulation of cell migration, combined with the ability to kill internalized bacteria and influence the expression of immune mediators like cytokines, showcases a multi-faceted approach to enhancing host defense. nih.goveurekaselect.com By not only targeting pathogens directly but also bolstering the host's own cellular defense and repair mechanisms, these peptides represent a sophisticated defense strategy. eurekaselect.comresearchgate.net
Pre Clinical Biological Activities and Therapeutic Potential Excluding Human Data
Broad-Spectrum Antimicrobial Efficacy
The Esculentin-1 (B1576701) peptide family demonstrates remarkable efficacy against a wide array of pathogenic microorganisms. frontiersin.orgnih.gov These peptides are known for their potent activity, often at low micromolar concentrations. nih.gov The primary mechanism for many esculentin (B142307) peptides involves direct interaction with and disruption of microbial cell membranes. frontiersin.orgvulcanchem.com This membrane-centric action is a key characteristic of their antimicrobial function. frontiersin.org
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Esculentin peptides have shown significant bactericidal effects against various Gram-positive bacteria, including the clinically important pathogen Staphylococcus aureus. researchgate.net This bacterium is a common cause of skin infections and more serious conditions, with antibiotic-resistant strains like MRSA posing a significant public health threat. acs.org The activity of esculentin derivatives against S. aureus is well-documented. For instance, linearized esculentin-2EM displays potent efficacy against this bacterium. researchgate.net While some esculentin derivatives show reduced activity against S. aureus at high salt concentrations, indicating environmental factors can influence efficacy, their base-level activity remains notable. researchgate.net Recent studies have also focused on modifying esculentin peptides to enhance their activity against Gram-positive strains. mdpi.com
Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)
The Esculentin-1 family exhibits robust activity against a range of Gram-negative bacteria. nih.gov Pathogens such as Pseudomonas aeruginosa and Escherichia coli are particularly susceptible. P. aeruginosa is an opportunistic pathogen known for causing severe infections, especially in hospital settings and immunocompromised individuals. researchgate.net Esculentin-1a (B1576700) and its derivatives, like Esc(1-21), have demonstrated potent anti-pseudomonal activity, effectively killing the bacteria and disrupting their membranes. researchgate.netmdpi.com
Similarly, various strains of E. coli, including pathogenic variants like O157:H7, are inhibited by esculentin peptides. mdpi.com Studies on derivatives Esc(1-21) and Esc(1-18) revealed strong inhibitory and bactericidal effects against E. coli. mdpi.comjmi.ac.in The action against Gram-negative bacteria appears to be rapid and is often maintained even in conditions like high salt concentrations, highlighting a durable mechanism of action. researchgate.net
| Peptide | Organism | MIC (μM) | Reference |
| Esculentin-1 | Staphylococcus aureus Cowan 1 | 0.4 | frontiersin.org |
| Esculentin-1 | Pseudomonas aeruginosa ATCC15692 | 0.7 | frontiersin.org |
| Esculentin-1 | Escherichia coli D21 | 0.2 | frontiersin.org |
| Esc(1-21) | Escherichia coli K12 | 2 | mdpi.com |
| Esc(1-21) | Escherichia coli O157:H7 | 4 | mdpi.com |
| Esc(1-18) | Escherichia coli K12 | 16 | mdpi.com |
| Esc(1-18) | Escherichia coli O157:H7 | 32 | mdpi.com |
| Esc(1-21) | Pseudomonas aeruginosa (MDR isolates) | 4-8 | acs.org |
MIC: Minimum Inhibitory Concentration
Antifungal and Anti-Yeast Activities (e.g., Candida albicans)
The antimicrobial spectrum of the esculentin family extends to fungi and yeasts. Candida albicans, a common fungal pathogen responsible for candidiasis, is susceptible to these peptides. nih.gov Research has shown that esculentin peptides, including shorter fragments like Esc(1-18), possess potent fungicidal activity against both the yeast and the more invasive hyphal forms of C. albicans. The mechanism of action is rapid, causing membrane perturbation and a significant reduction in viable fungal cells. This activity against different morphological states of C. albicans is crucial, as the transition to hyphae is often linked to increased virulence.
| Peptide | Organism | MIC (μM) | Reference |
| Esculentin-1 | Candida albicans | 0.5 | frontiersin.org |
| Esc(1-18) | Candida albicans | ~16 (for 80% killing) |
MIC: Minimum Inhibitory Concentration
Anti-Protozoal Properties
The potential for antimicrobial peptides from amphibians to act against protozoan parasites has been recognized. mdpi.com AMPs are considered a promising avenue for developing new therapies against neglected tropical diseases caused by parasites like Leishmania and Trypanosoma. researchgate.netmdpi.com The primary mode of action for many AMPs against these parasites involves the disruption of the cell membrane. nih.gov While the broader class of amphibian peptides shows antiprotozoal potential, specific studies detailing the activity of Esculentin-1-OA1 or its close relatives against pathogenic protozoa are not extensively available in the current scientific literature. However, the coumarin (B35378) compound esculetin (B1671247) has been noted for its antiamoebic activity.
Anti-Biofilm Strategies
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Antimicrobial peptides, including esculentin derivatives, represent a promising strategy to combat biofilm-related infections. mdpi.com
Inhibition of Biofilm Formation and Adhesion
Derivatives of Esculentin-1 have demonstrated a significant ability to prevent the formation of biofilms by pathogenic bacteria. mdpi.com This includes the inhibition of biofilms from both P. aeruginosa and E. coli. mdpi.com These peptides can be effective at sub-inhibitory concentrations, meaning they can prevent biofilm formation at levels lower than what is required to kill the planktonic (free-swimming) bacteria. mdpi.comjmi.ac.in
The strategy employed by these peptides involves multiple mechanisms. They can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. Furthermore, studies have shown that esculentin derivatives can downregulate the expression of genes associated with biofilm formation and virulence. mdpi.com For instance, the diastereomer Esc(1-21)-1c was found to inhibit P. aeruginosa biofilm formation by hindering bacterial motility and reducing the production of virulence factors like pyoverdine and rhamnolipids. mdpi.com This multifaceted approach of disrupting adhesion and modulating genetic pathways makes esculentin peptides potent inhibitors of biofilm development. mdpi.com
| Peptide Derivative | Organism | Activity | Reference |
| Esc(1-21) | Escherichia coli O157:H7 | Reduces biofilm formation at sub-MIC doses | mdpi.comjmi.ac.in |
| Esc(1-18) | Escherichia coli O157:H7 | Reduces biofilm formation at sub-MIC doses | mdpi.comjmi.ac.in |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibits biofilm formation and reduces virulence factor production | mdpi.com |
| Esc(1-21) | Pseudomonas aeruginosa | Disrupts biofilm on soft contact lenses |
Dispersal of Mature Biofilms
Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and contribute to persistent infections. mdpi.com this compound and its derivatives have demonstrated the ability to not only inhibit the formation of biofilms but also to disperse established, mature biofilms. nih.govacademictree.org This activity is crucial in a clinical context, as it can render bacteria more susceptible to antimicrobial agents and the host's immune system. nih.gov The dispersal of biofilms is an active process, often involving the degradation of the extracellular matrix that holds the bacterial community together. mdpi.comnih.gov
Molecular Mechanisms Underlying Anti-Biofilm Effects (e.g., Flagellar System Upregulation)
The anti-biofilm activity of esculentin-derived peptides appears to be multifaceted. One of the key mechanisms identified is the upregulation of genes controlling the flagellar system in bacteria such as Escherichia coli O157:H7. nih.gov Flagella are not only crucial for motility but also play a role in the initial stages of biofilm development and subsequent dispersal. nih.gov Research suggests that the continued expression of the flagellar master regulator, FlhDC, can inhibit the production of curli, which are adhesive fibers essential for biofilm formation. nih.gov By inducing the overexpression of the flagellar system, this compound and its analogs may inhibit the adhesion of bacteria to surfaces and prevent the development of a mature biofilm. nih.gov This effect is further supported by the observation that these peptides can induce the spoT gene, which is involved in lowering the levels of the (p)ppGpp pool, a signaling molecule that regulates the stringent response and, consequently, the expression of the flhDC operon. nih.gov
Synergistic Effects with Conventional Antimicrobials
A significant challenge in treating bacterial infections is the rise of multidrug-resistant (MDR) strains. pensoft.net Combination therapy, utilizing agents with different mechanisms of action, is a promising strategy to overcome this challenge. mdpi.com
Enhancement of Antibiotic Efficacy Against Multidrug-Resistant Strains
Derivatives of Esculentin-1a have been shown to act synergistically with a range of conventional antibiotics, enhancing their efficacy against MDR bacteria. pensoft.netaston.ac.uknih.gov For instance, a derivative known as Esc(1-21)-1c demonstrated synergistic activity with tetracycline (B611298), erythromycin, and chloramphenicol (B1208) against Pseudomonas aeruginosa. nih.gov This potentiation of antibiotic activity allows for the use of lower antibiotic concentrations, which can help to minimize toxicity and the development of further resistance. mdpi.com The synergistic effect is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy. mdpi.comaston.ac.uk
Mechanism of Synergy (e.g., Efflux Pump Inhibition)
One of the primary mechanisms by which bacteria develop resistance is through the active efflux of antibiotics from the cell via efflux pumps. mdpi.comimrpress.com These pumps are protein complexes that span the bacterial membranes and expel a wide variety of substrates, including many clinically used antibiotics. imrpress.comsemanticscholar.org Pre-clinical studies have revealed that Esculentin-1a derivatives can inhibit the function of these efflux pumps. nih.gov For example, treatment of P. aeruginosa with sub-inhibitory concentrations of Esc(1-21)-1c led to a significant decrease in the production of proteins belonging to the MexAB-OprM efflux pump. nih.gov By down-regulating these pumps, the peptide increases the intracellular concentration of the co-administered antibiotic, making the bacteria more susceptible to its effects. nih.gov This mechanism of efflux pump inhibition is a key factor in the observed synergy between esculentin-derived peptides and conventional antibiotics. mdpi.com
Tissue Repair and Regeneration Modulatory Activities (Pre-clinical)
Beyond their antimicrobial properties, this compound and its derivatives have demonstrated significant potential in promoting tissue repair and regeneration. imrpress.comnih.gov This dual functionality makes them particularly attractive for the treatment of infected wounds, where both bacterial clearance and stimulation of the healing process are required. nih.govencyclopedia.pub
Promotion of Cell Migration and Proliferation (e.g., Keratinocytes, Endothelial Cells)
The process of wound healing involves the coordinated migration and proliferation of various cell types, including keratinocytes and endothelial cells, to restore the integrity of the damaged tissue. mdpi.comnih.gov Esculentin-1a derivatives have been shown to stimulate these crucial cellular processes. vulcanchem.comfrontiersin.org Specifically, Esculentin-1a(1-21)NH2 has been found to significantly promote the migration of human keratinocytes (HaCaT cells) across a wide range of concentrations. vulcanchem.comfrontiersin.org This effect is believed to be mediated through the activation of the epidermal growth factor receptor (EGFR) and the stimulation of STAT3 protein signaling pathways. vulcanchem.com
Furthermore, these peptides have been shown to promote the migration and proliferation of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.netfrontiersin.org This pro-angiogenic activity is critical for the formation of new blood vessels, a process essential for supplying nutrients and oxygen to the healing wound. nih.govresearchgate.net The mechanism underlying this effect on endothelial cells involves the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov
The ability of this compound and its derivatives to modulate the behavior of both keratinocytes and endothelial cells underscores their potential as therapeutic agents for accelerating wound healing. researchgate.netdntb.gov.ua
Table of Research Findings on this compound and its Derivatives
| Biological Activity | Finding | Cell/Bacterial Strain | Mechanism of Action |
| Anti-Biofilm | Inhibition of biofilm formation and dispersal of mature biofilms. nih.gov | Escherichia coli O157:H7 | Upregulation of the flagellar system. nih.gov |
| Synergy with Antibiotics | Synergistic growth inhibition with tetracycline, erythromycin, and chloramphenicol. nih.gov | Pseudomonas aeruginosa | Inhibition of the MexAB-OprM efflux pump. nih.gov |
| Tissue Repair | Promotion of cell migration. vulcanchem.comfrontiersin.org | Human Keratinocytes (HaCaT) | Activation of EGFR and STAT3 signaling. vulcanchem.com |
| Angiogenesis | Promotion of cell migration and proliferation. nih.gov | Human Umbilical Vein Endothelial Cells (HUVECs) | Activation of the PI3K/AKT signaling pathway. nih.gov |
Stimulation of Angiogenesis (In Vitro and Animal Models)
While direct studies on this compound's role in angiogenesis are limited, research on a closely related peptide fragment, Esculentin-1a(1-21)NH2, provides significant insights into this potential function. In pre-clinical models, Esculentin-1a(1-21)NH2 has been shown to promote angiogenesis, a critical process in wound healing. nih.gov
In mouse models with full-thickness excisions, treatment with Esculentin-1a(1-21)NH2 significantly accelerated wound closure by enhancing angiogenesis. nih.gov This was characterized by an increased expression of key angiogenic markers, including platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). nih.gov
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have further elucidated the pro-angiogenic effects of Esculentin-1a(1-21)NH2. The peptide was observed to significantly promote the proliferation and migration of these endothelial cells, which are fundamental steps in the formation of new blood vessels. nih.gov The expression of CD31 was also upregulated at both the mRNA and protein levels in HUVECs treated with Esculentin-1a(1-21)NH2. nih.gov
| Model System | Peptide Studied | Key Findings | Reference |
|---|---|---|---|
| Mouse Full-Thickness Excision Model | Esculentin-1a(1-21)NH2 | Accelerated wound healing; Increased expression of CD31 and PCNA. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Esculentin-1a(1-21)NH2 | Promoted cell proliferation and migration; Upregulated CD31 expression. | nih.gov |
Signaling Pathway Involvement (e.g., PI3K/AKT Pathway)
The pro-angiogenic effects of Esculentin-1a(1-21)NH2 are mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov This pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and survival.
Studies have demonstrated that the stimulatory effects of Esculentin-1a(1-21)NH2 on HUVEC proliferation and migration were significantly diminished when the PI3K pathway was inhibited by LY294002, a specific PI3K inhibitor. nih.gov This indicates that the PI3K/AKT pathway is a key downstream mediator of the angiogenic activity of this esculentin peptide. nih.gov
| Peptide Studied | Signaling Pathway | Experimental Evidence | Reference |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | PI3K/AKT Pathway | The pro-angiogenic effects were blocked by the PI3K inhibitor LY294002 in HUVECs. | nih.gov |
Other Noteworthy Biological Activities (Pre-clinical)
Modulation of Glucose Metabolism (e.g., Insulin (B600854) Release)
Currently, there is no direct scientific evidence available from pre-clinical studies on the specific effects of this compound on glucose metabolism or insulin release. However, research into other peptides isolated from the skin secretions of Odorrana andersonii suggests that this is a promising area for future investigation.
For instance, a novel insulinotropic peptide named OA-A1 has been identified in the same frog species. nih.gov Pre-clinical studies have shown that OA-A1 can significantly stimulate insulin release from pancreatic β-TC-6 cells at nanomolar concentrations. nih.gov Furthermore, in animal models, OA-A1 demonstrated a dose-dependent effect on insulin release and exhibited an acute hypoglycemic effect in diabetic mice. nih.gov Another peptide, Andersonin-D1, also from Odorrana andersonii, has shown insulin-stimulating activity.
These findings highlight the potential for peptides from Odorrana andersonii to modulate glucose metabolism. While these activities cannot be directly attributed to this compound without specific studies, they provide a strong rationale for investigating its potential role as an insulinotropic agent.
| Peptide | Source Organism | Observed Pre-clinical Activity | Reference |
|---|---|---|---|
| OA-A1 | Odorrana andersonii | Stimulated insulin release in β-TC-6 cells; Showed acute hypoglycemic effect in diabetic mice. | nih.gov |
| Andersonin-D1 | Odorrana andersonii | Exhibited insulin-stimulating activity. | |
| This compound | Odorrana andersonii | No direct data available on insulin release or glucose metabolism. |
Structure Activity Relationship Sar Studies and Analogue Design
Impact of Peptide Length and Truncation on Activity and Selectivity
The length of antimicrobial peptides is a critical determinant of their efficacy and selectivity. nih.gov Truncation studies on esculentin (B142307) peptides have provided valuable insights into the minimal requirements for bioactivity and have paved the way for the design of smaller, yet potent, analogues.
Role of N-terminal Fragments (e.g., Esc(1-21), Esc(1-18))
Research has demonstrated that the antimicrobial properties of the full-length esculentin-1 (B1576701) peptides are largely retained in their N-terminal fragments. nih.govnih.gov Notably, synthetic amidated analogues of the N-terminal 1-18 fragment of esculentin-1b, termed Esc(1-18), have shown significant activity against a broad spectrum of bacteria and fungi. nih.govnih.gov While generally less potent than the parent 46-amino-acid peptide, Esc(1-18) exhibits enhanced activity against certain pathogens, such as Phytophthora nicotianae, and importantly, displays reduced hemolytic activity against human erythrocytes, indicating improved cell selectivity. nih.gov
Further studies have explored the slightly longer N-terminal fragment, Esc(1-21), which includes the first 20 residues of esculentin-1a (B1576700). nih.govresearchgate.net This fragment has demonstrated higher activity than Esc(1-18) in inhibiting the growth of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Esc(1-21) has also shown potent activity against both planktonic and biofilm forms of P. aeruginosa, a challenging opportunistic pathogen. nih.gov The enhanced activity of Esc(1-21) compared to Esc(1-18) underscores the importance of specific residues within this N-terminal region for maximizing antimicrobial efficacy. mdpi.com
The following table summarizes the antimicrobial activity of these truncated fragments against various microorganisms.
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µM |
| Esc(1-21) | E. coli K12 | 2 |
| E. coli O157:H7 EDL933 | 4 | |
| Esc(1-18) | E. coli K12 | 16 |
| E. coli O157:H7 EDL933 | 32 | |
| Kanamycin | E. coli K12 | 16 |
| E. coli O157:H7 EDL933 | 16 |
Data derived from three independent experiments. mdpi.com
Identification of Essential Residues for Bioactivity
The antimicrobial activity of esculentin peptides is intrinsically linked to their primary structure, particularly the distribution of cationic and hydrophobic residues. ubc.ca The positive charge facilitates the initial electrostatic interaction with the negatively charged microbial membranes, while the hydrophobic residues enable insertion into and disruption of the lipid bilayer. encyclopedia.pubsci-hub.se
A key structural feature of the Esculentin-1 family is the highly conserved seven-amino-acid ring domain at the C-terminus, which contributes to its cationic properties and is considered essential for its antimicrobial activity. vulcanchem.com While N-terminal fragments lacking this ring still exhibit activity, the full potency of the native peptide is thought to rely on the presence of this cyclic structure. nih.gov
Alanine (B10760859) scanning, a technique where individual amino acid residues are systematically replaced with alanine, has been instrumental in identifying key residues for the bioactivity of various antimicrobial peptides. nih.gov While specific alanine scan data for Esculentin-1-OA1 is not detailed in the provided context, the principles of this approach are crucial for rational peptide design. Such studies would pinpoint the specific cationic and hydrophobic residues in the N-terminal region that are indispensable for membrane interaction and subsequent microbial killing.
Influence of Amino Acid Substitutions and Modifications
Beyond truncation, the modification of amino acid composition and terminal groups offers another avenue for optimizing the therapeutic potential of this compound analogues.
Diastereomer Synthesis and Enhanced Activity (e.g., D-amino acid substitutions)
The introduction of D-amino acids to create diastereomers of esculentin-derived peptides has emerged as a successful strategy to enhance their therapeutic profile. nih.gov For instance, a diastereomer of Esc(1-21), named Esc(1-21)-1c, was synthesized with two D-amino acid substitutions at positions 14 and 17. nih.gov
This modification resulted in several beneficial changes compared to the all-L-amino acid parent peptide. The diastereomer exhibited significantly lower toxicity towards mammalian cells, which correlated with a reduced α-helical structure. nih.gov Despite this structural change, it maintained high activity against free-living P. aeruginosa and was even more effective against its biofilm form. nih.gov Furthermore, the diastereomer demonstrated increased stability in serum and a greater ability to promote the migration of lung epithelial cells, suggesting potential for wound healing applications. nih.govuniroma1.it
Nuclear Magnetic Resonance (NMR) studies revealed that while the parent Esc(1-21) adopts an amphipathic helical conformation in the presence of lipopolysaccharide (LPS), the diastereomer maintains this helical structure only at the N-terminus, with a more flexible C-terminal region. nih.gov This structural difference likely accounts for the observed variations in biological activity and toxicity.
Effects of C-terminal Amidation
C-terminal amidation is a common post-translational modification in naturally occurring antimicrobial peptides and is known to significantly influence their activity and stability. lifetein.combas.bg This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. researchgate.net This enhanced cationicity can lead to stronger binding to the negatively charged bacterial membranes, a critical initial step in their mechanism of action. researchgate.net
For many antimicrobial peptides, C-terminal amidation has been shown to:
Increase antimicrobial potency: By enhancing the peptide's ability to interact with and disrupt microbial membranes. researchgate.netnih.gov
Improve stability: By protecting the peptide from degradation by carboxypeptidases, thus prolonging its half-life. lifetein.com
Stabilize secondary structure: Amidation can help maintain the α-helical conformation of peptides upon interaction with membranes, which is often crucial for their lytic activity. nih.gov
While the provided search results highlight the general importance of C-terminal amidation for various AMPs, specific studies focusing solely on the effect of this modification on this compound were not identified. However, the fact that synthetic analogues like Esc(1-18) and Esc(1-21) are often amidated in research studies underscores the recognized importance of this modification for optimizing peptide activity. nih.govfrontiersin.org
Rational Design Principles for Improved Potency and Specificity
The insights gained from SAR studies provide a foundation for the rational design of novel peptide analogues with improved therapeutic properties. The overarching goal is to enhance antimicrobial potency while minimizing toxicity to host cells. Key principles include:
Optimizing Cationicity and Amphipathicity: Fine-tuning the number and distribution of positively charged and hydrophobic residues is crucial. Increasing the net positive charge can enhance antimicrobial activity, but an excess can also lead to increased cytotoxicity. ubc.ca The goal is to achieve an optimal balance that maximizes selectivity for microbial membranes.
Modulating Helicity: The degree of α-helicity is a key determinant of both antimicrobial efficacy and hemolytic activity. As seen with the D-amino acid diastereomers, reducing helicity can decrease toxicity without necessarily compromising antimicrobial potency against certain pathogens. nih.govsemanticscholar.org
Incorporating Strategic Modifications: The use of D-amino acids, C-terminal amidation, and potentially other non-natural amino acids can be employed to increase proteolytic stability, enhance activity, and improve selectivity. nih.govlifetein.com
Truncation to Core Active Regions: Identifying the smallest possible peptide fragment that retains significant bioactivity, as demonstrated with Esc(1-18) and Esc(1-21), can reduce manufacturing costs and potentially improve tissue penetration. nih.govnih.govnih.gov
Computational methods are increasingly being used to predict the bioactivity of designed peptides, which can significantly reduce the time and cost associated with synthesizing and testing new analogues. encyclopedia.pubresearchgate.net By applying these rational design principles, researchers can continue to refine the structure of this compound and its derivatives to develop promising new candidates for combating infectious diseases.
Relationship between Physicochemical Properties and Biological Activity
Net Charge and Hydrophobicity in Membrane Interaction
The lytic activity of frog skin AMPs is generally dependent on three core features: a net positive charge, a significant proportion (at least 50%) of hydrophobic amino acids, and the tendency to adopt an amphipathic structure upon interacting with a membrane. imrpress.com The interplay between cationicity and hydrophobicity is fundamental to the peptide's ability to selectively target and disrupt microbial membranes while minimizing damage to host cells. mdpi.comresearchgate.net
The initial step in the mechanism of action for most cationic AMPs is the electrostatic attraction to the negatively charged components of microbial cell surfaces. mdpi.comuniroma1.it In Gram-negative bacteria, this involves lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves lipoteichoic acids. uniroma1.it This attraction allows the peptide to accumulate at the bacterial membrane, reaching a critical concentration required for subsequent disruptive action. mdpi.com The esculentin family of peptides, which are noted for their potent antimicrobial activity, typically possess a net charge of +5 at a neutral pH. uniroma1.it This strong positive charge is considered crucial for their function. This is supported by the finding that a fragment of esculentin-1a, Esculentin-1a(19-46), which has a low net positive charge, is devoid of antimicrobial activity. uniroma1.it
Once concentrated at the surface, the peptide's hydrophobicity drives its insertion into the lipid bilayer of the microbial membrane. mdpi.comresearchgate.net The amphipathic nature of these peptides, meaning they have distinct hydrophobic and hydrophilic regions, facilitates the formation of structures like α-helices or β-sheets within the membrane environment. imrpress.comfrontiersin.org This structural arrangement is critical for disrupting the membrane's integrity, leading to permeabilization, leakage of intracellular contents, and ultimately, cell death. imrpress.comportlandpress.com
However, a delicate balance must be maintained. Excessive hydrophobicity can lead to peptide self-aggregation or unwanted lysis of eukaryotic host cells, such as red blood cells. researchgate.net Therefore, the specific distribution of charged and hydrophobic residues is optimized to ensure potent antimicrobial action with high selectivity for target pathogens. mdpi.comresearchgate.net
Table 1: Physicochemical Properties of Representative Antimicrobial Peptides
| Peptide/Family | Net Charge (at neutral pH) | Key Structural Feature | Primary Target |
| Esculentin-1 Family | +5 | Amphipathic α-helix, C-terminal disulfide bridge | Microbial Membranes |
| Magainins | Positive | Amphipathic α-helix | Microbial Membranes |
| Temporins | Low Positive | α-helix | Gram-positive bacteria |
| Cathelicidin (LL-37) | Positive | α-helix | Microbial Membranes |
Conformational Flexibility and Activity
The three-dimensional structure of Esculentin-1 peptides and their ability to change conformation are vital for their biological activity. Members of the esculentin-1 family are characterized by a 46-residue sequence that includes a C-terminal heptapeptide (B1575542) ring formed by a disulfide bridge. uniroma1.it This cyclic structure plays a significant role in the peptide's efficacy.
Studies comparing cyclic and linear analogues of esculentin-1 have demonstrated that the cyclic form exhibits a faster rate of killing against Gram-negative bacteria. nih.gov This suggests that the conformational constraint imposed by the disulfide bridge is advantageous for its bactericidal action. The ring structure is considered essential for the antimicrobial activity of the Esculentin-1 family. vulcanchem.com
In membrane-mimicking environments, esculentins are known to form amphipathic α-helical structures, which are crucial for their membrane-disrupting capabilities. uniroma1.itfrontiersin.org The flexibility to transition into this ordered state upon encountering a microbial membrane is a hallmark of their mechanism. Furthermore, research on an N-terminal fragment of esculentin-1a, Esculentin-1a(1-21)NH2, has provided insights into its structural properties in solution. rcsb.org
Modifications that alter conformational flexibility can significantly impact activity. For instance, the introduction of D-amino acids into the sequence of an esculentin fragment created a diastereomer with altered structural properties. rcsb.org While this analogue showed potent bactericidal activity, its efficacy against the free-living form of Pseudomonas aeruginosa was weaker than the all-L amino acid version, highlighting the importance of the native conformation for optimal activity against specific targets. rcsb.org Conversely, enhancing conformational flexibility can sometimes be beneficial. When esculentin-1a was tethered to gold nanoparticles, it was noted that this conjugation maintained the peptide's conformational flexibility, which contributed to its potent activity against both planktonic and biofilm-forming bacteria. portlandpress.com
Table 2: Impact of Conformation on Esculentin-1 Analogue Activity
| Analogue | Structural Modification | Impact on Activity |
| Recombinant cyclic esculentin-1 | Native C-terminal disulfide bridge | Faster killing of Gram-negative bacteria compared to the linear form. nih.gov |
| Recombinant linear esculentin-1 | Disulfide bridge removed | Retains biological activity but with a slower killing rate against Gram-negative bacteria. nih.gov |
| Esc(1-21)-1c (Diastereomer) | D-amino acid substitutions (D-Leu14, D-Ser17) | Less cytotoxic and more stable, but weaker activity against planktonic P. aeruginosa. rcsb.org |
| Esculentin-1a-gold nanoparticle conjugate | Covalently linked to gold nanoparticles | Maintained conformational flexibility and showed a 15-fold increase in activity against P. aeruginosa. portlandpress.com |
Research Methodologies and Techniques Employed in Esculentin 1 Oa1 Studies
Peptide Synthesis and Purification Strategies
To study a peptide like Esculentin-1-OA1, researchers must first obtain a pure sample. This is typically achieved through chemical synthesis or by engineering living cells to produce it.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for generating peptides in the laboratory. While specific studies detailing the SPPS of this compound are not prevalent, the methodology is well-established for its parent family, the esculentins. nih.govvulcanchem.com This process involves building a peptide chain one amino acid at a time on a solid resin support. nih.govcsic.es
The most common approach is the Fmoc/t-Bu strategy. beilstein-journals.org In this method, the first amino acid is anchored to the resin, and its reactive amino group is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group. csic.esbeilstein-journals.org This protecting group is then removed, and the next Fmoc-protected amino acid is coupled to the growing chain. beilstein-journals.org This cycle of deprotection and coupling is repeated until the desired sequence is assembled. csic.es Finally, the completed peptide is cleaved from the resin support and all remaining protecting groups are removed, typically using an acid like trifluoroacetic acid (TFA). nih.gov This method allows for the efficient and controlled synthesis of peptides, including complex ones. csic.es
An alternative to chemical synthesis is the use of recombinant expression systems, where the genetic code for the peptide is inserted into a host organism, which then produces the peptide. This compound was specifically selected for a study exploring its production in plant cells. nih.gov
In this research, the gene for this compound was introduced into tobacco plants to create "transplastomic" plants capable of synthesizing the peptide. nih.gov This approach was chosen because this compound was known to have very low minimal inhibitory concentrations (MIC) against both gram-positive and gram-negative bacteria, making it a powerful antimicrobial candidate. nih.gov The study found that while the plant cells could produce the peptide's messenger RNA (mRNA), achieving high levels of the final peptide product proved challenging, indicating that high-level constitutive expression could be detrimental to the plant host cells. nih.gov Other research on the parent esculentin-1 (B1576701) has also explored recombinant expression in Escherichia coli, where the peptide is produced as part of a larger fusion protein to prevent toxicity to the bacterial host before being cleaved and purified. nih.gov
Regardless of the synthesis method, the resulting crude peptide mixture must be purified and its identity confirmed. The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this purpose. nih.govformulationbio.com
RP-HPLC separates peptides based on their hydrophobicity. formulationbio.comresearchgate.net The crude peptide mixture is passed through a column packed with a non-polar material (the stationary phase), and a polar solvent (the mobile phase), often containing acetonitrile, is used to elute the peptides. formulationbio.comnih.gov By gradually increasing the concentration of the organic solvent, peptides are eluted in order of increasing hydrophobicity, allowing for highly efficient separation. formulationbio.comnih.gov
Following purification by RP-HPLC, the molecular mass of the peptide is verified using mass spectrometry to confirm that the correct compound has been synthesized. nih.govnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used to determine the precise molecular weight of the purified peptide. nih.govresearchgate.net This two-step process ensures a highly pure sample for subsequent biological assays. nih.govformulationbio.com
Recombinant Expression Systems
Cellular and Molecular Biology Techniques
In vitro cell culture is a cornerstone for investigating the interactions of this compound with eukaryotic cells. unimi.it This involves growing animal cells in a controlled laboratory environment to study their behavior and response to the peptide. unimi.it Both primary cells, which are isolated directly from tissues and have a finite lifespan, and immortalized cell lines, which can proliferate indefinitely, are utilized. unimi.it
For instance, to assess the cytotoxicity of Esculentin-1a(1-21)NH₂, a derivative of Esculentin-1a (B1576700), human corneal epithelial cells (hTCEpi) were used. nih.gov The viability of these cells was measured after exposure to different concentrations of the peptide using the MTT assay. This colorimetric assay determines cell viability based on the metabolic activity of the cells. nih.gov The results showed that the peptide was not toxic to hTCEpi cells at concentrations up to 50 µM. nih.gov
The use of such cell culture models is crucial for determining the selectivity of the peptide, ensuring that it is effective against microbial cells while having minimal adverse effects on host cells. nih.gov
A key mechanism of action for many antimicrobial peptides, including this compound, is the disruption of the microbial cell membrane. Membrane permeability assays are therefore vital for elucidating this mechanism. These assays often employ fluorescent dyes that are normally impermeable to intact cell membranes.
One such dye is SYTOX Green . This dye cannot cross the intact membrane of living cells. However, if the membrane is compromised, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. nih.gov The increase in fluorescence intensity is directly proportional to the extent of membrane damage. nih.gov Studies on Esc(1-21) and Esc(1-18) showed a dose-dependent increase in SYTOX Green fluorescence in E. coli O157:H7, indicating that these peptides permeabilize the bacterial inner membrane. nih.gov
Another commonly used dye is propidium iodide (PI) , which also works on the principle of entering cells with damaged membranes and fluorescing upon binding to DNA. mdpi.comthermofisher.com
To investigate changes in membrane potential, potential-sensitive dyes like diSC₃(5) are used. This dye accumulates on polarized membranes, leading to self-quenching of its fluorescence. uniud.it When the membrane depolarizes, the dye is released, resulting in an increase in fluorescence. uniud.it The combination of dyes like PI and diSC₃(5) allows for the simultaneous monitoring of membrane permeabilization and depolarization. mdpi.com
The release of larger molecules from the cell can also be measured. For example, the release of β-galactosidase from P. aeruginosa PAO1 in biofilms was used to demonstrate the membrane-permeabilizing effect of Esc(1-21). nih.gov
The table below shows the effect of different concentrations of Esc(1-18) on the inner membrane permeation of E. coli O157:H7 EDL933, as measured by SYTOX Green fluorescence.
To understand the broader cellular response to this compound, researchers employ gene expression analysis at both the transcriptional and proteomic levels.
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, is often performed using techniques like real-time PCR and RNA sequencing (RNA-Seq) . genomescan.nl These methods can quantify changes in gene expression in response to peptide treatment. For example, real-time PCR was used to examine the expression of genes related to biofilm formation and stress in E. coli O157:H7 treated with Esc(1-18) and Esc(1-21). nih.gov The study found an upregulation of all tested genes, including those in the flhDC operon, which controls the flagellar system, and genes like csrA and hha, which are involved in biofilm regulation. nih.gov
Proteomics involves the large-scale study of proteins, particularly their structures and functions. elifesciences.org This can be achieved through methods like tandem mass spectrometry (TMT) . elifesciences.org By integrating transcriptomic and proteomic data, a more comprehensive picture of the cellular response can be obtained, revealing post-transcriptional regulation. elifesciences.org For instance, while transcript levels of a gene may increase, proteomic analysis can confirm whether this leads to a corresponding increase in the protein product.
These analyses provide insights into the molecular pathways affected by the peptide, such as stress responses, metabolic pathways, and virulence factor production. frontiersin.org
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com Therefore, the ability of this compound to inhibit biofilm formation and disperse pre-formed biofilms is a critical area of investigation.
Biofilm inhibition assays are used to assess the peptide's ability to prevent the initial stages of biofilm development. mdpi.com This is often done using a crystal violet (CV) staining assay in 96-well microtiter plates. frontiersin.org Bacteria are grown in the presence of varying concentrations of the peptide, and after a period of incubation, the biofilm biomass is stained with CV and quantified. frontiersin.org Studies have shown that derivatives of Esculentin-1, such as Esc(1-21) and Esc(1-18), can inhibit biofilm formation of E. coli O157:H7 at sub-inhibitory concentrations. nih.gov
Biofilm dispersal assays evaluate the peptide's effectiveness against established biofilms. mdpi.com In these assays, biofilms are allowed to form before the peptide is introduced. The reduction in biofilm biomass is then quantified.
The effect of the peptide on bacterial motility, a factor often linked to biofilm formation, can be assessed using a swimming assay . frontiersin.org
The table below summarizes the biofilm inhibition rates of various natural antimicrobial compounds against Listeria monocytogenes.
Gene Expression Analysis (Transcriptional and Proteomic Approaches)
Advanced Microscopy Techniques
Advanced microscopy techniques provide high-resolution visualization of the effects of this compound on both microbial and eukaryotic cells, as well as on biofilms.
Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are frequently used to observe the structural changes in biofilms treated with the peptide. frontiersin.orgnih.gov These techniques can reveal alterations in biofilm architecture, such as reduced thickness and a sparser structure. frontiersin.org
Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy , overcome the diffraction limit of light, allowing for nanoscale visualization of cellular structures. biocompare.com These can be employed to observe the fine details of peptide-membrane interactions.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and can be used to visualize the effect of the peptide on the bacterial cell surface in real-time. biocompare.comscielo.org.mx It uses a sharp probe to scan the sample's surface, providing a three-dimensional topographical image. scielo.org.mx
Holotomographic microscopy (HTM) is another advanced technique that combines holography and tomography to create 3D reconstructions of cells based on their refractive index. nih.gov This can be used to observe changes in intracellular organization without the need for labeling. nih.gov
These advanced imaging methods provide invaluable qualitative and quantitative data to complement the findings from other biochemical and molecular assays.
Chemical Compounds Mentioned
Electron Microscopy for Morphological Changes
Computational and Bioinformatics Tools
In parallel with experimental techniques, computational and bioinformatics tools have become indispensable for predicting structural features and interaction dynamics of Esculentin-1 peptides. These in silico methods provide a theoretical framework that guides and complements laboratory research.
The biological activity of antimicrobial peptides is often intrinsically linked to their secondary structure. Various algorithms are employed to predict these structures based on the primary amino acid sequence. For Esculentin-1a and its derivatives, these predictions have consistently pointed towards a propensity to form α-helical structures, which is a common feature of membrane-active peptides. frontiersin.org
Several online tools and software have been used to analyze the Esculentin-1 family:
Hierarchical Neural Network (HNN) software was used to predict the secondary structure of Esculentin-1a, revealing a significant percentage of α-helical content. researchgate.netpensoft.net
The SOPMA (Self-Optimized Prediction Method with Alignment) tool has also been used to analyze the secondary structure of Esc(1-21)NH2, confirming that the main structural component is the α-helix (47.62%). jst.go.jp
The GOR IV algorithm is another method that has been used to predict the secondary structure of various Esculentin (B142307) peptides, differentiating between alpha helix, extended strand, and random coil regions. nih.gov
The AGADIR algorithm has been used to corroborate predictions, showing that while peptides like Esc(1-21) may have a random coil structure in aqueous solution, they adopt a predominantly α-helical conformation in membrane-mimicking environments. researchgate.net
These predictions are crucial as the amphipathic nature of the α-helix allows the peptide to interact with and disrupt the lipid bilayer of microbial membranes. frontiersin.org
Table 3: Predicted Secondary Structure Content of Esculentin-1a Peptides
| Peptide/Fragment | Prediction Algorithm | α-Helix Content (%) | β-Sheet/Strand Content (%) | Random Coil Content (%) | Reference(s) |
|---|---|---|---|---|---|
| Esculentin-1a | HNN | 50.00 | 15.22 | 34.78 | pensoft.net |
| Esc-1a(1-21)NH2 | SOPMA | 47.62 | 19.05 | 30.00 | jst.go.jp |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor or target, such as a membrane component). frontiersin.org This method is invaluable for understanding the specific molecular interactions that drive the peptide's biological activity.
In the context of Esculentin-1 peptides, docking analysis has been used to elucidate the interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. weizmann.ac.ilnih.gov One study combined Saturation Transfer Difference (STD) NMR data with docking analysis to identify the specific amino acid residues of Esc(1-21) and its diastereomer that are responsible for binding to LPS micelles. nih.gov This integrated approach provides a detailed atomic-level view of the peptide-LPS complex, highlighting how the peptide anchors itself to the bacterial surface before exerting its disruptive effects. The interaction is often an exothermic process, indicating a favorable binding affinity. nih.gov Such studies are critical for the rational design of more potent antimicrobial peptides with improved target specificity. weizmann.ac.ilnih.gov
Challenges and Future Directions in Esculentin 1 Oa1 Research
Overcoming Research Limitations of Natural Peptides
The inherent properties of natural peptides like Esculentin-1-OA1 present significant hurdles in terms of their practical and widespread application. Key limitations include the economics of production and their stability within biological systems.
A primary obstacle in the development of peptide-based therapeutics is the high manufacturing cost compared to that of small-molecule drugs. imrpress.com Traditional methods like solid-phase peptide synthesis are effective for producing research quantities but become economically unviable for large-scale production. imrpress.com The synthesis of relatively large peptides, such as the 46-amino-acid-long Esculentin-1 (B1576701), is a complex and expensive endeavor. vulcanchem.commdpi.com
To address this, researchers are investigating alternative production platforms. One promising avenue is the use of transgenic plants. For instance, transplastomic tobacco plants have been successfully engineered to synthesize AMPs, offering a potentially low-cost and highly scalable production method. nih.gov This approach involves simply expanding the planted area to increase the yield of the desired peptide. nih.gov For shorter peptide sequences, solution-phase synthesis may offer a more cost-effective alternative to solid-phase chemistry. imrpress.com
Natural peptides are often characterized by a short biological half-life, primarily due to their rapid degradation by proteases present in the bloodstream and tissues. imrpress.comencyclopedia.pubresearchgate.net This susceptibility to proteolytic breakdown limits their systemic bioavailability and therapeutic efficacy. nih.gov
To enhance the stability of this compound and related peptides, various strategies are being pursued. A prominent approach is the conjugation of the peptide with nanoparticles. For example, gold nanoparticles (AuNPs) functionalized with Esculentin (B142307) derivatives have been shown to be more resistant to proteolytic degradation. encyclopedia.pubresearchgate.net This not only increases the peptide's stability but can also enhance its potency. encyclopedia.pubresearchgate.net Another strategy involves modifying the peptide's structure, such as creating a C-terminal loop via a disulfide bridge, a feature naturally present in the Esculentin-1 family, which contributes to its stability. vulcanchem.commdpi.com
Scalability of Synthesis and Production Costs
Advancements in Rational Peptide Design and Engineering
To circumvent the limitations of the native peptide, scientists are employing rational design and protein engineering techniques to create improved versions of this compound.
The development of synthetic analogues—shorter, modified versions of the parent peptide—is a key area of research. By truncating the full-length peptide, researchers have created smaller, more easily synthesized fragments that retain or even enhance specific activities. For example, derivatives of the related Esculentin-1a (B1576700), such as Esc(1-18) and Esc(1-21), have been synthesized and shown to possess potent bactericidal and antibiofilm activity. nih.govmdpi.comuniroma1.it These shorter sequences are more amenable to chemical synthesis, potentially reducing production costs. imrpress.com
Computational methods and computer-aided design (CAD) are becoming increasingly important in accelerating the discovery and optimization of new AMP analogues. mdpi.com These technologies allow for the prediction of peptide structure and function, enabling the design of next-generation molecules with properties tuned for specific therapeutic applications. mdpi.com
A critical aspect of peptide engineering is to enhance selectivity for microbial targets while minimizing toxicity to host cells. researchgate.net The cationic nature of many AMPs, including this compound, promotes electrostatic interactions with the negatively charged membranes of bacteria, providing a basis for their selective action. nih.gov However, some AMPs can exhibit off-target effects, such as hemolytic activity (the destruction of red blood cells), which can limit their therapeutic potential. mdpi.com
Rational design strategies focus on modifying the peptide's amino acid sequence to optimize the balance between antimicrobial efficacy and host cell toxicity. researchgate.net This can involve altering the peptide's charge, hydrophobicity, and three-dimensional structure to fine-tune its interactions with different cell types. The goal is to develop analogues that are highly potent against pathogens but demonstrate negligible toxicity toward mammalian cells. mdpi.com
Development of Next-Generation Analogues with Tuned Properties
Novel Research Avenues for Diverse Biological Functions
While the primary focus of this compound research has been on its antimicrobial properties, emerging studies are revealing a broader range of biological activities, opening up new therapeutic possibilities. Research into the Esculentin family of peptides has indicated functions beyond killing microbes. For example, some esculentins have been shown to stimulate insulin (B600854) release, suggesting a potential role in managing metabolic conditions like diabetes. mdpi.com
Furthermore, a derivative of Esculentin-1a, Esculentin-1a(1-21)NH2, has demonstrated significant potential in wound healing. plos.orgnih.gov Studies have shown that this peptide can promote the migration of human keratinocytes, a crucial step in re-epithelialization, via activation of the epidermal growth factor receptor (EGFR). plos.orgnih.gov This wound-healing property, combined with its inherent antimicrobial activity against common wound pathogens like Pseudomonas aeruginosa, makes it an attractive candidate for development as a topical agent for chronic skin ulcers. nih.govnih.gov These findings highlight the multifunctional nature of these peptides and encourage further exploration of their diverse biological roles.
Expanding Exploration of Immunomodulatory Roles
The immunomodulatory capacity of antimicrobial peptides is a rapidly expanding field of study, revealing them as crucial mediators of the innate immune response. mdpi.comnih.gov Peptides in the esculentin family are no exception and demonstrate significant potential to influence immune cell function. mdpi.comeurekaselect.com Future research must continue to unravel these complex activities.
A key area of investigation is the precise effect of this compound and its analogues on various immune cells. For instance, a homolog known as esculentin-1PN has been shown to augment the respiratory burst in murine macrophage-like cells (RAW264.7). nih.gov This process is critical for killing pathogens. Furthermore, esculentin-1PN was observed to induce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in these same cells. nih.gov This suggests a role in recruiting and activating immune defenses at a site of infection. mdpi.comnih.gov While these findings point to a pro-inflammatory and immune-activating role, the full spectrum of this compound's immunomodulatory functions, such as its potential chemotactic properties for different immune cell types and its influence on the adaptive immune system, remains to be comprehensively explored. researchgate.neteurekaselect.com
Investigation into Anti-inflammatory and Anti-cancer Potentials (Pre-clinical)
Beyond stimulating immune responses, many amphibian-derived host defense peptides possess the ability to modulate and suppress inflammation, a crucial function for preventing excessive tissue damage during an immune response. researchgate.neteurekaselect.comfrontiersin.org Pre-clinical studies indicate that esculentin-related peptides may have significant therapeutic potential in this area. For example, some AMPs can reduce the production of key pro-inflammatory cytokines like TNF, IL-1β, and Interleukin-6 (IL-6). researchgate.netfrontiersin.org In a murine model of Pseudomonas aeruginosa keratitis, topical application of the esculentin-derived peptide Esculentin-1a(1-21)NH2 not only reduced the bacterial load but also significantly decreased the recruitment of inflammatory cells to the cornea. nih.gov This dual action of fighting the pathogen while controlling the inflammatory response is a highly desirable characteristic for a therapeutic agent. frontiersin.org
The potential of frog skin peptides as anti-cancer agents is also an active area of research. imrpress.com Many AMPs exhibit selective cytotoxicity against tumor cells, and their membrane-disrupting mechanisms of action are thought to make it difficult for cancer cells to develop resistance. researchgate.net While the broad therapeutic potential of amphibian peptides as anti-cancer agents is recognized, specific pre-clinical studies detailing the efficacy and mechanisms of this compound against various cancer cell lines are a necessary next step. imrpress.comx-mol.net
Integration with Drug Delivery Systems (Research Context)
A significant hurdle for the clinical application of peptide-based drugs is their potential for degradation by proteases and low bioavailability. nih.gov Advanced drug delivery systems are being investigated to overcome these limitations.
Encapsulating or conjugating esculentin peptides with nanoparticles is a promising strategy to enhance their stability and efficacy. nih.gov Research has demonstrated that loading esculentin-1a derived peptides into poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in prolonged in vitro antimicrobial activity against P. aeruginosa when compared to the free peptide. nih.gov Another approach involved covalently bonding Esculentin-1a(1-21) to gold nanoparticles (AuNPs). nih.gov This conjugate not only showed a nearly 15-fold increase in activity against P. aeruginosa but also demonstrated stability and retained activity over several months. nih.gov These nanoparticle systems protect the peptide from degradation and can improve its delivery to the target site. nih.govrsc.org
For topical applications such as wound healing, integrating peptides into biomaterial scaffolds like hydrogels is a key research focus. Esculentin-derived peptides have demonstrated significant wound healing properties. vulcanchem.comfrontiersin.org For instance, Esculentin-1a(1-21)NH2 was found to promote the migration of human keratinocytes, a critical step in re-epithelialization and wound closure. frontiersin.orgmedchemexpress.com Incorporating this compound into hydrogel or electrospun scaffold dressings could provide a sustained, localized release of the peptide at the wound site. This would simultaneously help prevent bacterial infections and actively promote the cellular processes of healing, representing a promising future application for treating complex skin injuries. frontiersin.org
Nanoparticle-Based Delivery Approaches
Unanswered Questions and Research Gaps
A fundamental challenge in optimizing esculentin peptides is achieving a complete understanding of how their three-dimensional structure dictates their biological function. The biological activities of these peptides are intrinsically linked to their structural characteristics, such as the conserved C-terminal ring domain, which is thought to be essential for antimicrobial action. vulcanchem.com
Advanced analytical techniques are required to solve these structural puzzles. For example, Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) has been used to study the structure of Esculentin-1a(1-21)NH2 when it interacts with bacterial lipopolysaccharide (LPS). nih.gov These studies revealed that while the peptide is unstructured in an aqueous solution, it folds into a defined amphipathic alpha-helical conformation upon binding to LPS micelles. nih.gov This detailed structural information, down to the atomic level, helps identify the specific amino acid residues responsible for binding and activity. nih.gov Further high-resolution structural studies on this compound and its complexes with various biological targets are crucial for the rational design of new peptides with enhanced potency, greater target specificity, and improved therapeutic profiles. nih.gov
Comprehensive Understanding of Resistance Mechanisms to Esculentin-1 Peptides
A significant advantage of antimicrobial peptides (AMPs) like the esculentin family over traditional antibiotics is their reduced tendency to induce microbial resistance. vulcanchem.com The primary mechanism of action for these peptides involves the permeabilization and disruption of the microbial plasma membrane, a fundamental structural component of the cell. imrpress.com This direct, physical mode of action, which is not reliant on specific metabolic pathways, makes it considerably more difficult for microorganisms to develop resistance. vulcanchem.commdpi.com
Research into derivatives of esculentin-1a, such as Esc(1-21) and its diastereomer Esc(1-21)-1c, has provided compelling evidence for this limited induction of resistance. In a study involving Pseudomonas aeruginosa, repeated exposure to sub-inhibitory concentrations of these peptides over 15 cycles did not result in any significant change in their Minimum Inhibitory Concentrations (MICs). nih.gov In stark contrast, the same exposure to conventional antibiotics led to an 8- to 128-fold increase in their respective MICs, indicating rapid resistance development. nih.gov
The structural characteristics of esculentin peptides, including their positive charge and amphipathic nature, allow them to selectively interact with and destabilize the negatively charged membranes of bacteria. imrpress.comfrontiersin.org This non-specific targeting of the membrane integrity is a key factor in circumventing the common resistance mechanisms that bacteria employ against conventional antibiotics, which often involve enzymatic degradation of the drug or modification of a specific molecular target. mdpi.comfrontiersin.org While bacteria can, in principle, alter their membrane composition, the fundamental changes required to confer resistance to membrane-permeabilizing peptides would likely compromise the viability of the organism itself.
Further modifications to the peptide structure, such as the incorporation of D-amino acids to create diastereomers like Esc(1-21)-1c, have been shown to enhance resistance to proteolytic degradation by both bacterial and human enzymes. frontiersin.orgnih.gov This increased stability contributes to the peptide's sustained antimicrobial efficacy, further challenging the development of resistance.
**Table 1: Comparison of Resistance Development in *P. aeruginosa***
| Agent | Initial MIC | MIC After 15 Exposure Cycles | Fold Increase |
|---|---|---|---|
| Conventional Antibiotics | Variable | 8-128× higher | 8-128 |
| Esculentin Peptides | Variable | No significant change | ~1 |
Data sourced from a study on Esc(1-21) and its diastereomer Esc(1-21)-1c. nih.gov
Exploration of Synergistic Combinations Beyond Conventional Antibiotics
The therapeutic potential of Esculentin-1 peptides can be further amplified through synergistic combinations with agents other than conventional antibiotics. These strategies aim to enhance antimicrobial efficacy, broaden the spectrum of activity, and overcome limitations of the peptide when used alone.
One area of exploration is the combination of esculentin peptides with natural compounds like essential oils. A study investigating the effects of Esc(1-21), a derivative of esculentin-1a, in combination with essential oils from plants of the Cymbopogon genus demonstrated a synergistic effect against Escherichia coli O157:H7. iss.it The combination of the peptide and the essential oils resulted in potent antimicrobial activity, highlighting a promising avenue for developing new anti-infective treatments from natural sources. iss.it
Another innovative approach involves the use of nanotechnology. The conjugation of Esc(1-21) to gold nanoparticles has been investigated as a method to optimize the peptide's biological properties. frontiersin.org Such nano-formulations can improve stability, and bioavailability, and potentially enhance the peptide's interaction with microbial targets. This strategy represents a significant step beyond traditional drug combinations, merging the fields of peptide biochemistry and materials science to create novel therapeutic agents. frontiersin.orgmnba-journal.com
These explorations into synergistic combinations beyond the realm of conventional antibiotics are crucial. They open up possibilities for developing multi-target therapies that could be more robust against the development of resistance and more effective in treating complex infections.
Table 2: Investigated Synergistic Combinations with Esculentin-1 Derivatives
| Esculentin-1 Derivative | Combination Agent | Target Organism | Observed Effect |
|---|---|---|---|
| Esc(1-21) | Essential Oils (Cymbopogon spp.) | Escherichia coli O157:H7 | Synergistic antimicrobial activity |
| Esc(1-21) | Gold Nanoparticles | Not Specified | Optimization of biological properties |
Information derived from studies on esculentin-1a derivatives. frontiersin.orgiss.it
Conclusion and Broader Implications for Academic Research
Summary of Key Research Findings on Esculentin-1-OA1 and Analogues
This compound is a member of the esculentin-1 (B1576701) family of antimicrobial peptides (AMPs), which are naturally derived from amphibian skin secretions. imrpress.comnih.gov Research into this family, particularly the parent peptide Esculentin-1a (B1576700) and its synthetic analogues, has yielded significant findings. Esculentins are characterized by a length of approximately 46 amino acids and a conserved C-terminal ring structure formed by a disulfide bond, which is crucial for their biological activity. nih.govvulcanchem.com
Key research has focused on truncated and modified analogues, such as Esculentin-1a(1-21)NH2 [Esc(1-21)] and its diastereomer, Esc(1-21)-1c, which contains D-amino acids. rcsb.orgnih.gov These peptides have demonstrated potent, rapid bactericidal activity against a range of pathogens, most notably against both the free-swimming (planktonic) and biofilm forms of the Gram-negative bacterium Pseudomonas aeruginosa, a major cause of opportunistic infections. rcsb.orgnih.govmedchemexpress.com The primary mechanism of action is believed to be the perturbation and disruption of the bacterial cell membrane. rcsb.org
Beyond direct antimicrobial action, research has uncovered other significant biological activities. The derivative Esc(1-21) was found to promote the migration of human keratinocytes, a critical process in wound re-epithelialization. nih.govplos.org This effect is mediated through the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein, highlighting a role in wound healing that is distinct from its antimicrobial function. nih.govplos.org
Furthermore, studies on the diastereomer Esc(1-21)-1c revealed a synergistic relationship with conventional antibiotics. frontiersin.org The peptide was shown to increase the susceptibility of P. aeruginosa to drugs like tetracycline (B611298) by down-regulating the expression of the MexAB-OprM efflux pump, a system bacteria use to expel antibiotics. frontiersin.org This finding indicates that these peptides can act as antibiotic adjuvants, potentially restoring the efficacy of older antibiotics against resistant strains. frontiersin.org
Table 1: Selected Esculentin (B142307) Analogues and Their Characterized Activities
| Peptide | Description | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Esculentin-1a | Parent peptide from the esculentin-1 family. | Template for potent antimicrobial derivatives. | medchemexpress.com |
| Esculentin-1a(1-21)NH₂ [Esc(1-21)] | Synthetic truncated analogue of Esculentin-1a. | Potent activity against P. aeruginosa; promotes keratinocyte migration and wound healing via EGFR pathway. | nih.govnih.govplos.org |
| Esc(1-21)-1c | Diastereomer of Esc(1-21) with two D-amino acid substitutions. | Strong activity against P. aeruginosa biofilms; synergizes with conventional antibiotics by inhibiting efflux pump expression. | nih.govfrontiersin.org |
Significance of this compound Research in the Field of Antimicrobial Peptides
The study of this compound and its analogues holds considerable significance for the broader field of antimicrobial peptide (AMP) research. As the global challenge of antimicrobial resistance intensifies, AMPs represent a promising alternative or supplement to conventional antibiotics. frontiersin.orgscienceopen.com Research on the esculentin family contributes to this field in several critical ways.
First, these peptides serve as a valuable natural template for rational drug design. scienceopen.com The detailed investigation of truncated analogues like Esc(1-21) and diastereomers like Esc(1-21)-1c demonstrates how the structure of a natural peptide can be modified to enhance specific properties, such as stability or target specificity, while potentially reducing cytotoxicity. rcsb.orgnih.gov The use of D-amino acids in Esc(1-21)-1c is a key example of a strategy to create synthetic peptides that retain high antimicrobial potency with potentially greater resistance to host proteases. rcsb.orgscienceopen.com
Second, the discovery of multiple mechanisms of action adds to our understanding of how AMPs function and highlights their therapeutic versatility. mdpi.com Esculentin-derived peptides not only kill microbes directly by disrupting their membranes but can also modulate the host's cellular processes, such as wound healing, and interfere with bacterial defense mechanisms like efflux pumps. nih.govfrontiersin.org This multifaceted activity is a significant advantage over many traditional antibiotics, which typically have a single target, making the development of resistance less likely. mdpi.com
Finally, the synergistic activity of Esc(1-21)-1c with existing antibiotics opens a new avenue for combination therapies. frontiersin.org This research is highly significant as it provides a potential strategy to combat established resistance and extend the lifespan of current antibiotic arsenals. frontiersin.org It positions AMPs not just as standalone therapeutics but also as crucial adjuvants in the fight against multi-drug resistant pathogens. frontiersin.org
Future Prospects for Pre-clinical Translational Research and Innovation
The compelling research findings on esculentin-derived peptides pave the way for promising pre-clinical and translational research. The dual action of potent antimicrobial activity against pathogens like P. aeruginosa and the ability to promote wound healing makes these peptides particularly attractive candidates for topical therapies for chronic, infected wounds, such as diabetic foot ulcers. vulcanchem.comnih.govplos.org Future pre-clinical studies will likely focus on testing these peptides in established in vivo models of infected wounds to validate their therapeutic potential. nih.gov
A significant area for future innovation lies in the development of advanced drug delivery systems. nih.govresearchgate.net While AMPs have immense potential, challenges such as stability and targeted delivery remain. scienceopen.com Future research could explore embedding esculentin analogues into scaffolds, hydrogels, or nanoparticles to create "smart" wound dressings that provide sustained release of the peptide at the infection site, enhancing its efficacy and stability. nih.govnih.gov
The demonstrated ability of Esc(1-21)-1c to act as a synergistic agent with conventional antibiotics suggests a clear translational path for developing novel combination drug formulations. frontiersin.org Pre-clinical research is needed to evaluate the efficacy and pharmacokinetics of such AMP/antibiotic combinations in vivo. frontiersin.org Success in this area could lead to innovative therapeutic strategies that overcome existing drug resistance mechanisms. frontiersin.org
Continued innovation in peptide engineering, building on the foundation of the Esculentin-1 structure, will remain a key prospect. scienceopen.com This includes further exploring the effects of unnatural amino acids, cyclization, and other chemical modifications to fine-tune the peptides' activity, selectivity, and stability, ultimately accelerating the journey of these natural defenders from the laboratory to clinical application. scienceopen.comnih.gov
Q & A
Q. What experimental methodologies are recommended for determining the structural stability of Esculentin-1-OA1 under varying physiological conditions?
To assess structural stability, researchers should employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helical content) across pH gradients (3.0–9.0) and temperatures (4°C–50°C). Nuclear magnetic resonance (NMR) can resolve residue-specific conformational dynamics, while molecular dynamics simulations (100 ns trajectories) validate experimental observations . For reproducibility, document buffer compositions (e.g., 10 mM phosphate, 150 mM NaCl) and instrument calibration protocols.
Q. How can researchers design assays to evaluate the antimicrobial efficacy of this compound against multidrug-resistant pathogens?
Standardize broth microdilution assays (CLSI guidelines) using reference strains (e.g., Pseudomonas aeruginosa ATCC 27853) and clinical isolates. Include positive controls (e.g., polymyxin B) and measure minimum inhibitory concentrations (MICs) in triplicate. Combine with time-kill kinetics (0–24 hrs) and scanning electron microscopy (SEM) to visualize membrane disruption. Validate results using fluorescent probes (e.g., SYTOX Green) to quantify cell permeability .
Q. What are the best practices for isolating and purifying this compound from natural or recombinant sources?
For natural extraction, use reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) after tissue homogenization and centrifugation (10,000 ×g, 4°C). For recombinant expression, optimize E. coli codon usage and employ affinity chromatography (His-tag purification) followed by TEV protease cleavage. Validate purity via SDS-PAGE (>95%) and MALDI-TOF mass spectrometry. Report yield (mg/L) and storage conditions (-80°C lyophilized) .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity toward mammalian cells be resolved?
Conduct comparative studies using standardized cell lines (e.g., HEK293 vs. RAW264.7) and exposure times (24–72 hrs). Measure cytotoxicity via MTT assays and apoptosis markers (Annexin V/PI flow cytometry). Control for peptide aggregation (dynamic light scattering) and serum interference (FBS concentration gradients). Perform meta-analysis of published LC50 values, highlighting methodological variables (e.g., cell density, peptide batch variability) .
Q. What strategies are effective for elucidating the molecular mechanism of this compound’s interaction with lipid bilayers?
Employ surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd) with synthetic liposomes mimicking bacterial membranes (e.g., POPG:CL 3:1). Use fluorescence anisotropy to assess membrane fluidity changes and isothermal titration calorimetry (ITC) for thermodynamic profiling. Combine with cryo-EM to resolve pore formation at near-atomic resolution. Cross-validate findings using mutant peptides (e.g., alanine scanning) .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential without compromising ethical standards?
Follow ARRIVE 2.0 guidelines for preclinical trials. Use murine infection models (e.g., Klebsiella pneumoniae-induced sepsis) with escalating doses (1–10 mg/kg) and saline controls. Monitor survival rates, cytokine levels (ELISA), and histopathology (H&E staining). Include pharmacokinetic analyses (plasma half-life via LC-MS/MS) and toxicity endpoints (renal/hepatic biomarkers). Secure IRB approval and justify sample sizes (power analysis, α=0.05) .
Methodological Guidance for Data Contradictions
Q. What analytical frameworks are recommended for reconciling discrepancies in this compound’s reported bioactivity across studies?
Apply sensitivity analysis to identify critical variables (e.g., peptide purity, assay temperature). Use Bland-Altman plots to compare inter-laboratory MIC variability. Conduct systematic reviews (PRISMA checklist) to categorize confounding factors (e.g., solvent additives like DMSO). Propose consensus protocols via collaborative ring trials with shared peptide batches .
Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?
Train random forest models on curated datasets (e.g., AMPs with ≥30% homology) using descriptors like hydrophobicity, charge, and helical propensity. Validate with leave-one-out cross-validation (LOOCV) and SHAP analysis to prioritize residue contributions. Publish code (GitHub) and datasets (Zenodo) for reproducibility. Compare with QSAR models (R² >0.7) .
Ethical and Reproducibility Considerations
Q. What steps ensure experimental reproducibility when studying this compound’s immunomodulatory effects?
Pre-register protocols (OSF.io ) detailing cell culture conditions (passage number, media lot). Share raw flow cytometry data (FCS files) and analysis scripts (R/Python). Use commercial endotoxin-free peptides (Limulus assay <0.1 EU/mg). Collaborate with independent labs for replication studies and report negative results in supplementary materials .
Q. How should researchers address potential biases in literature reviews on this compound?
Implement PROSPERO-compliant searches across PubMed, Scopus, and Embase (keywords: "this compound" OR "antimicrobial peptide"). Use Covidence for blinded screening and data extraction. Disclose funding sources and employ ROBINS-I tool to assess study bias. Highlight knowledge gaps (e.g., lack of primate studies) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
